molecular formula C20H17N3O2S B2682558 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-52-4

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No. B2682558
CAS RN: 899964-52-4
M. Wt: 363.44
InChI Key: NYWPQJJTNQDRPQ-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Analytical and Spectral Study of Organic Ligands

Research involving furan ring-containing organic ligands, including structures related to N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, highlights their synthesis, characterization, and potential as chelating agents. These compounds have been studied for their antimicrobial activities against both gram-positive and gram-negative bacteria, showcasing their relevance in the development of new antimicrobial agents. The transition metal complexes derived from these ligands exhibit varying degrees of inhibition against bacterial growth, suggesting their utility in creating novel antibacterial treatments (Patel, 2020).

Synthesis and Reactivity of Benzothiazole Derivatives

Another aspect of research focuses on the synthesis and reactivity of benzothiazole derivatives, including processes that could be related to the synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide. These studies involve the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions to form thioamides and their subsequent oxidation. The resulting compounds are subjected to various electrophilic substitution reactions, showcasing the versatility of benzothiazole derivatives in synthetic chemistry and their potential applications in creating new chemical entities with diverse biological activities (Aleksandrov & El’chaninov, 2017).

Design and Synthesis of Novel Mycobacterium tuberculosis Inhibitors

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues, aimed at developing novel inhibitors of Mycobacterium tuberculosis GyrB, presents an application of compounds structurally related to N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide in addressing tuberculosis. These compounds have shown promise in in vitro assays against Mycobacterium tuberculosis, demonstrating significant potential for the development of new antituberculosis agents (Jeankumar et al., 2013).

Environmental Applications: Removal of Heavy Metals

Research on the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) and its application as a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial wastes underscores the environmental applications of benzothiazole derivatives. This study demonstrates the potential of such compounds in environmental remediation, particularly in the effective removal of heavy metals from wastewater, highlighting their importance beyond biomedical applications (Zargoosh et al., 2015).

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-3-4-10-21-15)19(24)17-7-5-11-25-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWPQJJTNQDRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

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